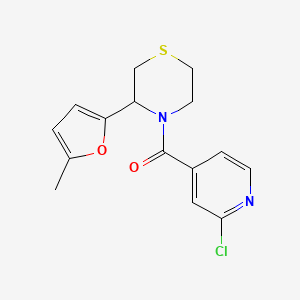
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the cells, thereby disrupting their normal function and leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has both biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and has shown potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine in lab experiments include its potential as an anticancer and antimicrobial agent, as well as its relatively low toxicity. However, the compound is not readily available and can be difficult to synthesize, which can limit its use in lab experiments.
Future Directions
There are several future directions for research on 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine. One direction is to further investigate its potential as an anticancer and antimicrobial agent, particularly in combination with other drugs. Another direction is to explore its potential use in other areas, such as in the treatment of inflammation and neurodegenerative diseases. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
In conclusion, 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has shown potential as an anticancer and antimicrobial agent. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to explore its potential use in other areas and to develop more efficient methods for synthesizing the compound.
Synthesis Methods
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has been achieved using different methods. One of the commonly used methods is the reaction between 2-chloronicotinic acid and 5-methylfurfurylamine in the presence of thionyl chloride and morpholine. Another method involves the reaction of 2-chloronicotinoyl chloride with 5-methylfurfurylthiol in the presence of triethylamine.
Scientific Research Applications
The 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine compound has been studied for its potential applications in various fields. It has been found to have antimicrobial properties and has been tested against different strains of bacteria and fungi. It has also been tested for its potential use as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-2-3-13(20-10)12-9-21-7-6-18(12)15(19)11-4-5-17-14(16)8-11/h2-5,8,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOMBYURKMDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]propanamide](/img/structure/B2832743.png)
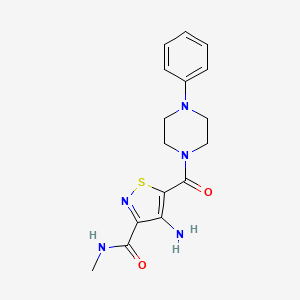
![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole](/img/structure/B2832747.png)

![ethyl 4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2832750.png)
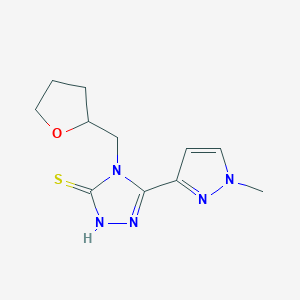
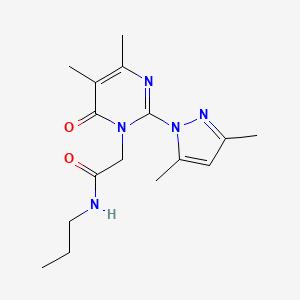
![3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832755.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2832757.png)
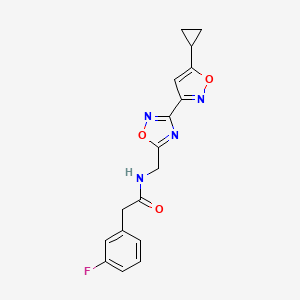
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2832763.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)